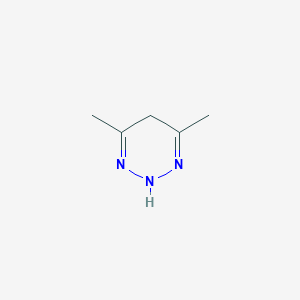![molecular formula C5H13NO B14434352 [(2-Methylpropyl)amino]methanol CAS No. 76733-32-9](/img/structure/B14434352.png)
[(2-Methylpropyl)amino]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methylpropyl)amino]methanol is an organic compound that features both an amino group and a hydroxyl group This dual functionality makes it a versatile molecule in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylpropyl)amino]methanol can be achieved through several methods:
Reductive Amination: One common method involves the reductive amination of isobutyraldehyde with formaldehyde and ammonia. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.
Hydroamination: Another method is the hydroamination of allyl alcohol with isobutylamine. This reaction can be catalyzed by transition metal complexes.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [(2-Methylpropyl)amino]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Halides, esters
Applications De Recherche Scientifique
[(2-Methylpropyl)amino]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors in the body.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [(2-Methylpropyl)amino]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[(2-Methylpropyl)amino]methanol can be compared with other amino alcohols such as ethanolamine, isopropanolamine, and butanolamine. While these compounds share similar functional groups, this compound is unique due to its branched alkyl chain, which can influence its reactivity and interactions with other molecules.
List of Similar Compounds
- Ethanolamine
- Isopropanolamine
- Butanolamine
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
| 76733-32-9 | |
Formule moléculaire |
C5H13NO |
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(2-methylpropylamino)methanol |
InChI |
InChI=1S/C5H13NO/c1-5(2)3-6-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
PECBIUUIYYDHRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)

